molecular formula C52H74N14O12S2 B549137 Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- CAS No. 73168-24-8

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

Cat. No. B549137
CAS RN: 73168-24-8
M. Wt: 1151.4 g/mol
InChI Key: QVQOGNOOAMQKCE-ZTYVOHGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-” is a compound with the molecular formula C52H74N14O12S2 . It is a highly potent antagonist of the vasopressor response to arginine-vasopressin . The compound is also known by several other names, including d(CH2)5Tyr(Me)AVP .


Molecular Structure Analysis

The compound has a molecular weight of 1151.4 g/mol . The IUPAC name for this compound is quite complex, indicating the presence of multiple functional groups and chiral centers . Unfortunately, the generation of a 3D conformer is disallowed due to the large number of atoms and flexibility of the molecule .

Scientific Research Applications

Modified Vasopressin Peptides and Their Pharmacological Properties

Studies have explored various modified peptides of arginine vasopressin (AVP), such as those substituted with l-beta-homophenylalanine or conformationally constrained amino acids, to understand their impact on pharmacological activities. These modifications often result in decreased activities, including pressor, antidiuretic, and uterotonic activities, and in some cases, the analogues demonstrated antagonist properties (Sobolewski et al., 2005); (Sobolewski et al., 2007).

Synthesis and Molecular Structure Analysis

Efforts have been made in the efficient synthesis of AVP analogues, like [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-ethyl-d-tyrosine)-4-valine-9-desglycine]arginine vasopressin, which are suitable for large-scale preparation. Additionally, Raman spectroscopy has been utilized to investigate the molecular structures and adsorption mechanisms of vasopressin analogues on colloidal silver surfaces, contributing to understanding their selective binding properties (Mendelson et al., 2009); (Podstawka et al., 2006).

Therapeutic Applications and Potential

Vasopressin and its analogues have a range of therapeutic applications, from managing enuresis to treating gastrointestinal hemorrhage, septic shock, cardiac arrest, and heart failure. The review of these applications offers insights into the physiological and pharmacological functions of vasopressin (Holt & Haspel, 2010). Additionally, arginine vasopressin's potential in treating refractory distributive shock, especially in adolescents, has been explored, highlighting its therapeutic potential in critical care settings (Tobias, 2002).

Molecular Modeling and Interaction Analysis

Molecular modeling studies have been conducted to understand the interaction of vasopressin analogs with vasopressin and oxytocin receptors, which are crucial for predicting receptor-ligand interactions and designing potentially active AVP analogs (Ślusarz et al., 2003).

Conformational Analysis of Analogues

Conformational analysis of AVP analogues, especially those with bulky thioacid residues, has been performed to understand how modifications influence binding to receptors. This includes studies on analogues with modified cyclohexyl rings, aiding in the design of effective antagonists for the pressor response (Kazmierkiewicz et al., 2009).

Clinical and Pharmacological Implications

Various clinical studies and reviews have focused on the potential of vasopressin-receptor antagonists in treating heart failure and the therapeutic applications of non-peptide arginine-vasopressin antagonists in different medical conditions (Izumi et al., 2014); (Decaux et al., 2008).

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQOGNOOAMQKCE-ZTYVOHGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N14O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034755
Record name Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1151.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

CAS RN

73168-24-8
Record name Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073168248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [beta -Mercapto-beta ,beta -cyclopentamethylenepropionyl1, O-me-Tyr2, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-100273
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM269698K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Reactant of Route 2
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Reactant of Route 3
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Reactant of Route 4
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Reactant of Route 5
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-
Reactant of Route 6
Reactant of Route 6
Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

Citations

For This Compound
2
Citations
JP Bussien, B Waeber, J Nussberger… - … et de thérapie, 1986 - pubmed.ncbi.nlm.nih.gov
The effect of circulating arginine vasopressin (AVP) on blood pressure, heart rate and skin blood flow was investigated in 8 untreated patients with mild essential hypertension using a …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
M Mühlethaler, JJ Dreifuss - Advances in biochemical …, 1982 - pubmed.ncbi.nlm.nih.gov
An excitatory effect of vasopressin on neuronal firing in the hippocampus: structure-activity studies An excitatory effect of vasopressin on neuronal firing in the hippocampus: structure-…
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.